molecular formula C17H18N2O4 B2961641 3-(benzyl{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}amino)propanenitrile CAS No. 865660-01-1

3-(benzyl{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}amino)propanenitrile

Cat. No.: B2961641
CAS No.: 865660-01-1
M. Wt: 314.341
InChI Key: QYJWZIPIESISDR-UHFFFAOYSA-N
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Description

3-(benzyl{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}amino)propanenitrile is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.341. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Derivative Synthesis

3-(Benzyl{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}amino)propanenitrile is involved in various chemical reactions leading to the synthesis of diverse compounds. For instance, Heinisch, Holzer, and Nawwar (1986) found that 3-oxonitrile and 2-benzylidene-3-oxonitrile react with benzylidenemalononitrile or malononitrile, respectively, to yield 2-amino-4H-pyran derivatives. These reactions are significant for the synthesis of carbocyclic compounds and pyran derivatives (Heinisch, Holzer, & Nawwar, 1986).

Crystallography and Compound Characterization

In the realm of crystallography and compound characterization, Titi et al. (2020) conducted a study focusing on hydroxymethyl pyrazole derivatives, which are structurally related to the compound . They identified the structure of synthesized compounds through various spectroscopic techniques and X-ray crystallography, contributing to the understanding of molecular structures in this chemical class (Titi et al., 2020).

Multicomponent Condensation Reactions

Multicomponent condensation reactions involving compounds like this compound are pivotal in synthetic chemistry. Kryl'skiĭ, Shikhaliev, and Chuvashlev (2010) explored three-component condensation of similar compounds, which is crucial for creating substituted pyrazolopyrimidines and pyrazoloquinazolines, demonstrating the compound's versatility in synthesizing heterocyclic compounds (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010).

Novel Compound Formation and Reaction Mechanisms

Research into novel compound formation and reaction mechanisms involving similar compounds has been conducted. Harb et al. (1989) studied the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various derivatives, providing insights into reaction pathways and mechanisms relevant to compounds like this compound (Harb et al., 1989).

Green Chemistry Applications

Al-Matar, Khalil, Adam, and Elnagdi (2010) highlighted the green chemistry aspect by synthesizing Pyrano[2,3-c]-pyrazoles and Pyrazolo[1,5-a]pyrimidines through a solvent-free process. This approach emphasizes environmentally friendly methods in the synthesis of compounds related to this compound (Al-Matar et al., 2010).

Properties

IUPAC Name

3-[benzyl-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]methyl]amino]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c18-7-4-8-19(10-13-5-2-1-3-6-13)11-16-17(22)15(21)9-14(12-20)23-16/h1-3,5-6,9,20,22H,4,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJWZIPIESISDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC#N)CC2=C(C(=O)C=C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.